molecular formula C26H41N5O7S B7796529 Biotin-amide-bis-C5-NHS ester

Biotin-amide-bis-C5-NHS ester

Cat. No.: B7796529
M. Wt: 567.7 g/mol
InChI Key: ATYCFNRXENKXSE-UHFFFAOYSA-N
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Description

In the landscape of modern biological sciences, the ability to selectively tag and manipulate biomolecules is paramount. This has led to the development of a sophisticated toolbox of chemical reagents designed for precision and efficiency. Among these, biotinylation reagents, and specifically advanced derivatives like Biotin-amide-bis-C5-NHS ester, have emerged as powerful tools for elucidating complex biological processes.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCFNRXENKXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Kinetic Principles of N Hydroxysuccinimide Ester Reactivity

Formation of Stable Amide Bonds via Primary Amine Nucleophilic Attack

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This process results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com Primary amines, such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, are the principal targets for this reaction due to their nucleophilic nature at physiological or slightly alkaline pH. thermofisher.comcreative-proteomics.com The resulting amide bond is exceptionally stable, with a half-life estimated to be around seven years in water, ensuring the longevity of the biotin (B1667282) label on the target molecule. rsc.org

Comparative Analysis with Alternative Amine-Reactive Chemistries

While NHS esters are a popular choice for amine modification, other chemical groups also react with primary amines. A comparative analysis highlights the advantages of NHS esters.

Amine-Reactive ChemistryReaction ProductKey Features
N-Hydroxysuccinimide (NHS) Esters Amide bondHigh reactivity and stability, optimal at pH 7-9. thermofisher.comthermofisher.com
Isothiocyanates Thiourea bondSlower reaction rate compared to NHS esters, optimal at pH 9-9.5. rsc.org
Imidoesters Amidine bondReact rapidly at alkaline pH (favorably 8-10), but have short half-lives. thermofisher.com
Aldehydes (Reductive Amination) Secondary amineForms an initial Schiff base that is then reduced to a stable secondary amine. rsc.org

NHS esters are often preferred due to the high stability of the resulting amide bond and their reactivity at or near physiological pH, which is beneficial for maintaining the integrity of biological molecules. rsc.org

Implications of Bivalent N-Hydroxysuccinimide Ester Architecture on Reaction Specificity

The term "bivalent" in the context of molecules like Biotin-amide-bis-C5-NHS ester typically refers to the presence of two reactive sites. However, the provided name "this compound" suggests a single NHS ester group and a biotin moiety connected by a spacer containing two C5 units. The "bis-C5" likely refers to the spacer arm's composition rather than two NHS ester groups.

If a molecule were truly bivalent with two NHS esters, it would act as a homobifunctional crosslinker. springernature.com Such a molecule could link two separate amine-containing molecules or different amine sites within the same molecule, providing information about protein-protein interactions or protein structure. thermofisher.com The specificity of such a bivalent reagent would depend on the spatial arrangement and accessibility of primary amines on the target molecules.

In the context of chromatin, "bivalent domains" refer to regions with both activating and repressive histone marks, poising genes for activation or repression. researchgate.netnih.govnih.gov This is a distinct concept from the chemical reactivity of a bivalent molecule.

Advanced Bioconjugation Strategies Employing Biotin Amide Bis C5 Nhs Ester Analogs

Rational Design of Multi-Functional Linkers and Spacer Arm Architectures (e.g., C5, PEG-based, LC-LC)

The structure of the linker connecting the biotin (B1667282) moiety to the reactive NHS ester is critical to the functionality of the resulting conjugate. The design of this linker, often referred to as a spacer arm, can be rationally tailored to optimize specific properties of the biotinylation reagent and the final biotinylated molecule. Architectures range from simple alkyl chains, such as the C5 (pentyl) or C6 (hexanoyl) spacers, to more complex structures like long-chain (LC) variants and polyethylene glycol (PEG) polymers. thermofisher.comlumiprobe.com

A primary function of the spacer arm is to mitigate steric hindrance. The biotin-binding pocket of streptavidin is relatively deep, and if the biotin molecule is attached too closely to a large biomolecule, the bulk of the biomolecule can physically impede the biotin from entering the binding pocket. colorado.edugenelink.com Longer spacer arms extend the biotin moiety away from the surface of the conjugated protein or molecule, ensuring greater accessibility for streptavidin binding. genelink.com

Research has demonstrated a direct correlation between spacer arm length and binding efficiency. Studies comparing biotinylation reagents with different linker lengths—such as NHS-Biotin (13.5 Å spacer), NHS-LC-Biotin (22.4 Å spacer), and NHS-LC-LC-Biotin (30.5 Å spacer)—have shown that longer spacers often yield superior results in binding assays. thermofisher.com This effect is particularly pronounced when the biotinylated molecule is immobilized on a surface, as the large size of streptavidin or its conjugates can cause significant steric interference. colorado.edunih.gov The flexibility of the spacer also plays a crucial role, allowing the biotin to adopt an optimal orientation for binding. nih.govresearchgate.net

Spacer Arm ArchitectureApproximate Length (Å)Key FeatureImpact on Steric Hindrance
Standard Biotin-NHS13.5Shortest spacerPotential for significant steric hindrance, especially with large proteins or on solid phases.
Biotin-X-NHS (C6 Spacer)~20.0Medium-length alkyl chainReduces steric effects compared to standard NHS-Biotin. lumiprobe.com
Biotin-LC-NHS22.4Long Chain (hexanoate)Improved streptavidin accessibility; commonly used to overcome steric hindrance. thermofisher.com
Biotin-LC-LC-NHS30.5Extra-Long ChainProvides maximal separation, further minimizing steric clash and often enhancing detection sensitivity. thermofisher.com
Biotin-PEG4-NHS~29.0Flexible, hydrophilic chainOffers significant reduction in steric hindrance due to its length and flexibility. precisepeg.comresearchgate.net

The physicochemical properties of the linker can be modified to control the solubility and cell permeability of the biotinylation reagent. Standard NHS esters with simple alkyl spacers (like the C5 or C6 chains) are often hydrophobic and require dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction. thermofisher.comcovachem.com

To overcome this limitation, two primary strategies are employed:

Sulfo-NHS Esters: The incorporation of a charged sulfonate group onto the N-hydroxysuccinimide ring creates a Sulfo-NHS ester. This modification dramatically increases the water solubility of the reagent, allowing it to be dissolved directly in aqueous buffers. covachem.comthermofisher.com This is advantageous for applications that cannot tolerate organic solvents. Furthermore, the negative charge renders Sulfo-NHS reagents impermeable to cell membranes, making them ideal for selectively labeling proteins on the exterior surface of live cells. interchim.frnih.gov

PEG-based Linkers: Integrating polyethylene glycol (PEG) chains into the spacer arm is another effective method to enhance water solubility. precisepeg.comaxispharm.com PEG is a highly hydrophilic and biocompatible polymer. Biotin-PEG-NHS esters not only exhibit improved solubility but also confer this property to the labeled molecule, which can help prevent the aggregation and precipitation of heavily biotinylated proteins. americanpharmaceuticalreview.comnih.gov The length of the PEG chain can be varied to fine-tune the reagent's properties. purepeg.com

Linker ArchitectureTypical Water SolubilityMembrane PermeabilityCommon Use Case
Alkyl Chain (e.g., C5, LC)Low (Requires organic solvent)PermeableLabeling purified proteins in solution; intracellular labeling.
Sulfo-NHS ModifiedHigh (Water-soluble)ImpermeableSelective labeling of cell surface proteins. nih.gov
PEG-basedHigh (Water-soluble)Generally ImpermeableImproving solubility of both reagent and final conjugate; reducing aggregation. axispharm.com

Methodologies for Achieving Site-Selective Protein Biotinylation

Standard NHS ester chemistry targets all accessible primary amines, including the N-terminal α-amine and the ε-amine of lysine (B10760008) residues, resulting in a heterogeneous mixture of products with biotin attached at multiple, random sites. nih.govacs.org For many applications, such as structural biology or the creation of precisely defined protein conjugates, site-selective biotinylation at a single, predetermined position is highly desirable.

The N-terminus of a protein presents a unique target for achieving site-specific modification. Chemical strategies have been developed to preferentially label the N-terminal α-amine over the more numerous lysine ε-amines.

pH-Controlled Labeling: This approach leverages the difference in the pKa values between the N-terminal α-amine (pKa ≈ 7-9) and the lysine ε-amine (pKa ≈ 10.5). By performing the labeling reaction at a lower-than-typical pH (e.g., pH 7.0-7.5), the lysine residues remain largely protonated (-NH3+) and thus non-nucleophilic, while a significant fraction of the N-terminal amines are unprotonated (-NH2) and available to react with the NHS ester. mdpi.comthermofisher.com This provides a degree of selectivity for the N-terminus, although optimization is often required for each specific peptide or protein.

N-Terminal Cysteine Chemo-selective Labeling: A more robust and highly specific method involves a two-step, one-pot reaction. First, a commercially available biotin-NHS ester is converted in situ to a more chemoselective biotin-thioester by reacting it with a small thiol molecule, such as 2-mercaptoethanesulfonate (MESNa). nih.govnih.gov This biotin-thioester will not react with lysines but will undergo a highly specific native chemical ligation-like reaction with a protein engineered to have a cysteine residue at its N-terminus. acs.orgresearchgate.net This strategy allows for the stoichiometric labeling of a protein at a single, defined site. nih.gov

Affinity-guided conjugation, also known as proximity-driven labeling, uses a specific molecular interaction to direct the biotinylation reaction to a precise location. This powerful technique can identify binding partners and map interaction surfaces.

One advanced strategy involves a "biotin-transfer" crosslinker. In this approach, a ligand (e.g., a peptide or antibody) is first derivatized with a trifunctional reagent that contains a biotin tag, a group for attaching to the ligand (e.g., a sulfhydryl), and a third reactive group (e.g., an aldehyde-reactive aminooxy group). researchgate.net This biotinylated ligand is then incubated with live cells. When the ligand binds to its specific cell surface receptor, it brings the reactive group of the crosslinker into close proximity with the receptor. A crosslinking reaction is then initiated, which covalently attaches the reagent—and thus the biotin tag—to the receptor protein. researchgate.netresearchgate.net The original ligand can then be cleaved away, leaving the receptor "tagged" with biotin. This method allows for the identification of specific receptors by using the ligand's own binding affinity to direct the biotinylation. researchgate.netnih.govoup.com

Orthogonal Chemical Strategies in Conjunction with N-Hydroxysuccinimide Ester Chemistry

Orthogonal chemistry involves a set of reactions that can occur in the same system without interfering with one another. Combining the reliable amine-reactivity of NHS esters with a second, orthogonal reaction enables the creation of more complex and multi-functional bioconjugates.

A prominent example is the integration of NHS ester chemistry with bio-orthogonal "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov In this strategy, a bifunctional linker is used that contains both an NHS ester and a bio-orthogonal handle, such as a dibenzocyclooctyne (DBCO) group. researchgate.net

Step 1 (NHS Ester Reaction): A protein is first reacted with a reagent like DBCO-PEG-NHS ester. The NHS ester selectively couples to primary amines (lysines, N-terminus) on the protein surface, covalently attaching the DBCO-containing linker. nih.gov

Step 2 (Orthogonal Click Reaction): The DBCO-functionalized protein can then be specifically reacted with a second molecule that has been tagged with an azide (B81097) group. The DBCO and azide groups "click" together to form a stable triazole linkage, a reaction that is fast, highly specific, and proceeds under physiological conditions without interfering with other functional groups in the biological system. researchgate.netlumiprobe.comgenelink.com

This two-step, orthogonal approach allows for the precise and modular assembly of complex conjugates. For instance, an antibody can be functionalized with a DBCO handle via an NHS ester, and then a biotin-azide molecule can be clicked onto it. This provides greater control over the final construct compared to directly using a biotin-NHS ester, and the strategy can be extended to attach other moieties like fluorophores, drugs, or nucleic acids. biorxiv.org

Development and Application of Cleavable and Non-Cleavable Biotinylation Systems

The strategic biotinylation of biomolecules is a cornerstone of modern bioconjugation techniques, enabling the detection, purification, and tracking of proteins, nucleic acids, and other cellular components. The development of biotinylation reagents with varied spacer arms and functionalities has expanded the versatility of this approach. Among these, analogs of "Biotin-amide-bis-C5-NHS ester" represent a class of reagents designed for specific applications requiring extended spacer arms for optimal interaction with avidin (B1170675) or streptavidin. This section explores the development and application of cleavable and non-cleavable biotinylation systems, with a focus on the structural and functional advantages offered by such long-chain biotin analogs.

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to label biomolecules containing primary amines, such as the lysine residues in proteins. nih.gov The reaction between an NHS ester and a primary amine forms a stable amide bond, ensuring a permanent linkage under physiological conditions. igem.org The efficiency of this reaction is a key reason for the widespread use of NHS-activated biotin reagents in bioconjugation. thermofisher.com

The core structure of biotin can be modified with various linker moieties to create biotinylation reagents with specific properties. These linkers, often referred to as spacer arms, play a crucial role in the effectiveness of the biotin label. Longer spacer arms, such as those incorporating one or more C5 (aminocaproic acid) units, can reduce steric hindrance and improve the accessibility of the biotin moiety for binding to avidin or streptavidin. broadpharm.com The concept of a "bis-C5" spacer suggests a branched or extended structure designed to further optimize this spacing.

Non-cleavable biotinylation systems, by forming a stable, irreversible bond, are ideal for applications where a permanent label is desired. These include many immunoassays, affinity chromatography, and cell-surface labeling experiments where the biotin tag serves as a robust anchor for detection or purification. creative-biolabs.comthermofisher.com The stability of the amide bond formed by the NHS ester ensures that the biotin label remains attached to the target molecule throughout the experimental workflow.

Conversely, cleavable biotinylation systems incorporate a linker that can be broken under specific chemical or enzymatic conditions. This feature is particularly advantageous in applications such as affinity capture and release of target proteins for subsequent analysis, for instance by mass spectrometry. nih.gov The ability to remove the biotin tag allows for the recovery of the native, unmodified protein after purification.

Various cleavable linker technologies have been developed, each with its own specific cleavage chemistry. Common examples include disulfide bonds, which are cleaved by reducing agents; diazobenzene linkers, also susceptible to reduction; and photocleavable linkers, which are broken by exposure to UV light. vectorlabs.combroadpharm.comcd-bioparticles.net The choice of a cleavable linker depends on the experimental conditions and the compatibility of the cleavage agent with the biological sample.

The application of such advanced biotinylation reagents spans a wide range of research areas. In proteomics, they are used for the enrichment and identification of protein complexes. In cell biology, they are employed to label and track specific cell populations. The choice between a cleavable and a non-cleavable system is dictated by the specific requirements of the experiment, with non-cleavable systems offering stability and cleavable systems providing the flexibility of tag removal.

Interactive Data Table: Comparison of Biotinylation Reagent Analogs

Compound NameSpacer Arm Length (Å)CleavableReactive GroupKey Feature
NHS-Biotin13.5NoNHS EsterShortest spacer arm. creative-biolabs.com
NHS-LC-Biotin22.4NoNHS EsterLong chain (C6) spacer reduces steric hindrance. thermofisher.com
Sulfo-NHS-LC-Biotin22.4NoSulfo-NHS EsterWater-soluble for cell surface labeling. broadpharm.com
NHS-SS-Biotin24.3Yes (Disulfide)NHS EsterCleavable with reducing agents. rsc.org
PC-Biotin-NHS EsterVariableYes (Photocleavable)NHS EsterCleavable with UV light. vectorlabs.com

Applications in Proteomics and Protein Engineering Research

Protein Labeling and Visualization for Advanced Detection Assays

The primary function of Biotin-amide-bis-C5-NHS ester is the covalent labeling of proteins. The NHS ester group reacts efficiently with the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides, forming a stable amide bond. apexbt.comthermofisher.com This process, known as biotinylation, attaches a biotin (B1667282) tag to the protein of interest.

Once biotinylated, these proteins can be detected in a variety of assays with high sensitivity and specificity. The extremely strong and specific interaction between biotin and streptavidin (or avidin) is exploited for this purpose. researchgate.netnih.gov Streptavidin conjugated to a reporter molecule, such as an enzyme like Horseradish Peroxidase (HRP) or a fluorophore, is used for detection. The long spacer arm of the this compound is particularly advantageous as it extends the biotin tag away from the protein's surface, reducing steric hindrance and making it more accessible for binding to the bulky streptavidin-conjugate. vectorlabs.comcolorado.edunii.ac.jp This enhanced accessibility can lead to significant signal amplification, which is especially valuable for detecting low-abundance proteins. abcam.comnih.gov Common applications include Western blotting, Enzyme-Linked Immunosorbent Assays (ELISA), and immunohistochemistry. abcam.comthermofisher.comassaypro.com In these techniques, the biotinylated protein is detected by a streptavidin-enzyme conjugate, which then acts on a substrate to produce a measurable colorimetric or chemiluminescent signal. nih.gov

Assay TypeDetection PrincipleRole of this compound
Western Blot Chemiluminescent or colorimetric detection of proteins on a membrane.Labels the primary or secondary antibody, which is then detected by streptavidin-HRP, amplifying the signal. nih.gov
ELISA Colorimetric detection of an antigen or antibody in a microplate well.Labels the detection antibody, enabling a highly sensitive readout via a streptavidin-enzyme conjugate. thermofisher.comantibody-creativebiolabs.com
Immunohistochemistry (IHC) Visualization of proteins within a tissue section.Biotinylates antibodies to allow for signal amplification using methods like Avidin-Biotin Complex (ABC), enhancing visual detection. abcam.com

Enrichment and Purification of Biotinylated Proteins from Complex Mixtures

One of the most powerful applications of biotinylation is the affinity purification of labeled proteins from complex biological samples like cell lysates. researchgate.net This technique, often called a "pull-down" assay, leverages the high-affinity interaction between biotin and streptavidin. sigmaaldrich.combioclone.net

The workflow involves incubating a biotinylated protein sample with streptavidin that has been immobilized on a solid support, typically magnetic or agarose (B213101) beads. takarabio.comsigmaaldrich.com The biotinylated proteins bind tightly to the streptavidin beads, while non-biotinylated proteins remain in the solution and can be washed away. The strength of the biotin-streptavidin bond (dissociation constant, Kd ≈ 10⁻¹⁵ M) allows for very stringent washing conditions, which significantly reduces non-specific background binding and improves the purity of the isolated proteins. sigmaaldrich.comnih.gov

After extensive washing, the captured proteins can be eluted from the beads. Due to the strength of the interaction, elution often requires harsh, denaturing conditions, such as boiling in a buffer containing sodium dodecyl sulfate (B86663) (SDS) and excess free biotin. sigmaaldrich.comnih.gov The enriched protein fraction can then be analyzed by various methods, including Western blotting or mass spectrometry. This enrichment strategy is crucial for identifying protein interaction partners and for isolating low-abundance proteins for further study. nih.govnih.gov

Protein Crosslinking for Elucidating Protein-Protein Interactions and Structural Analysis

While this compound is not a crosslinking agent itself, it is an indispensable tool in workflows designed to study protein-protein interactions, particularly in proximity-labeling techniques like BioID (proximity-dependent biotin identification). nih.gov In a typical BioID experiment, a protein of interest is fused to a promiscuous biotin ligase enzyme. When supplied with biotin, this enzyme activates it, creating a reactive biotin species that covalently attaches to primary amines of nearby proteins, typically within a few nanometers.

The role of an amine-reactive biotinylation reagent like this compound comes into play in related or subsequent steps. For instance, after an initial crosslinking experiment using a chemical crosslinker, the entire crosslinked complex could be biotinylated to facilitate its purification from the complex mixture. The biotin tag allows for the efficient capture of the protein complex using streptavidin beads, separating it from non-crosslinked proteins. Following enrichment, the interacting partners can be identified by mass spectrometry. This combination of crosslinking, biotinylation, and affinity purification is a powerful strategy for mapping protein interaction networks within their native cellular environment.

Functionalization of Antibodies for Immunological Research Platforms

This compound is widely used to functionalize antibodies for a broad range of immunological assays. thermofisher.com The NHS ester reacts with lysine residues on the antibody, covalently attaching multiple biotin molecules to a single antibody without typically compromising its antigen-binding activity. assaypro.com

These biotinylated antibodies are key components in modular detection systems that offer enhanced sensitivity and flexibility. assaypro.comantibody-creativebiolabs.com Instead of directly conjugating an enzyme or fluorophore to a secondary antibody, the antibody is labeled with biotin. Detection is then achieved in a subsequent step using a streptavidin-enzyme conjugate. thermofisher.com This two-step approach provides significant signal amplification because one antibody can bind multiple biotin molecules, and streptavidin itself can bind up to four biotins, creating a large complex with many reporter enzymes. abcam.comnih.gov This amplification is particularly useful for detecting proteins that are expressed at very low levels. abcam.com Biotinylated antibodies are staples in ELISA, Western blotting, flow cytometry, and immunohistochemistry. thermofisher.comassaypro.com

In-Cell and In Situ Protein Biotinylation Methodologies

This compound can be used for labeling proteins in their cellular context, with a primary application in identifying and characterizing cell surface proteins. elifesciences.org Standard NHS esters have limited cell membrane permeability, meaning that when introduced to intact, live cells, they preferentially react with proteins on the exterior of the plasma membrane. thermofisher.comnih.gov For explicitly targeting cell surface proteins with high specificity, a sulfonated version of the reagent (e.g., Sulfo-NHS-LC-Biotin) is often used, as the added sulfo-group renders the molecule completely membrane-impermeable. acs.orgthermofisher.comnih.gov

The process involves incubating live cells with the biotinylation reagent for a short period under controlled conditions (e.g., on ice) to prevent internalization. researchgate.net The reaction is then quenched, the cells are lysed, and the biotinylated cell surface proteins are enriched using streptavidin affinity chromatography. thermofisher.com The isolated proteins can then be identified by mass spectrometry, a strategy known as cell surface proteomics. This approach is invaluable for discovering potential drug targets, identifying biomarkers, and studying how the cell surface proteome changes in response to stimuli. thermofisher.comnih.gov

Labeling StrategyReagent CharacteristicsPrimary ApplicationResearch Goal
Cell Surface Labeling Membrane-impermeable (e.g., Sulfo-NHS esters). acs.orgReacts only with extracellular domains of proteins on live cells.Identify cell surface receptors, transporters, and biomarkers. thermofisher.com
Intracellular Labeling Membrane-permeable (e.g., NHS-Biotin). apexbt.comthermofisher.comCan cross the cell membrane to label proteins in the cytoplasm and organelles.Study the intracellular proteome (often requires cell permeabilization for efficiency).

Quantitative Proteomics Using Isobaric Labeling Based on NHS Ester Chemistry

This compound plays a crucial supporting role in advanced quantitative proteomics workflows that utilize isobaric labeling reagents, such as Tandem Mass Tags (TMT). nih.govbohrium.com Isobaric tags are themselves NHS esters that react with primary amines on peptides after protein digestion. nih.govacs.org They allow for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

The synergy between biotinylation and isobaric labeling is particularly powerful in "subproteome" analysis. For instance, researchers can first isolate a specific subset of proteins—such as the cell surface proteome described previously—using biotinylation and streptavidin enrichment. nih.gov Following enrichment, the isolated proteins are digested into peptides. These peptides, derived from the different experimental conditions (e.g., treated vs. untreated cells), are then labeled with different variants of an isobaric tag (e.g., TMT-10plex). acs.orgresearchgate.net The labeled peptide samples are then combined and analyzed by mass spectrometry. This approach reduces sample complexity, allowing the mass spectrometer to focus on the proteins of interest, thereby increasing the depth and accuracy of quantification for specific cellular compartments or protein classes. nih.govnih.gov

Applications in Nucleic Acid Research and Nanobiotechnology

Biotinylation of Oligonucleotides for Hybridization and Detection Assays

Biotin-amide-bis-C5-NHS ester is employed for the biotinylation of amine-modified oligonucleotides. The NHS ester group reacts with primary amines on the oligonucleotide to form a stable amide bond. This process attaches the biotin (B1667282) molecule to the DNA or RNA strand. The long spacer arm provided by the bis-C5 linker is crucial in minimizing steric hindrance, which allows for efficient binding of the biotin to streptavidin or avidin (B1170675) conjugates in subsequent detection steps.

Biotinylated oligonucleotides are widely used as probes in various hybridization assays, including Southern and Northern blotting, in situ hybridization (ISH), and microarray analysis. In these assays, the biotin-labeled probe binds to its complementary target sequence. The detection of this hybridization event is then achieved by introducing streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) or a fluorophore. The high affinity of the biotin-streptavidin interaction provides a sensitive and robust method for detecting specific nucleic acid sequences.

Table 1: Comparison of Detection Sensitivity in Hybridization Assays
Probe TypeLabeling MethodDetection LimitReference Application
Radiolabeled ProbeIncorporation of 32P~0.1 pgSouthern Blotting
Biotinylated ProbeBiotin-NHS Ester~1-10 pgNon-Radioactive Southern Blotting

Integration of Biotinylated Molecules into DNA Nanostructures for Programmable Scaffolds

DNA nanotechnology, particularly DNA origami, utilizes the self-assembly of DNA strands to create precisely defined nanostructures. Biotinylated oligonucleotides, prepared using reagents like this compound, can be incorporated as "staple strands" in these structures. These biotin tags then serve as specific attachment points for other molecules or nanoparticles that have been conjugated to streptavidin. researchgate.net

This modular approach allows for the programmable assembly of complex nanodevices. For example, enzymes, proteins, or quantum dots can be positioned with nanometer precision on a DNA scaffold, creating functional architectures for applications in biosensing, drug delivery, and molecular electronics. The strong and specific biotin-streptavidin interaction ensures the stable and predictable organization of these components. nih.govoup.com

Chemical Crosslinking of DNA Nanostructures for Enhanced Structural Integrity

While the biotin-streptavidin interaction is strong, it is non-covalent. In some applications, it is desirable to create more robust, covalently linked DNA nanostructures. This compound can be used in strategies to enhance the structural integrity of these assemblies. For instance, biotinylated DNA origami structures can be assembled via streptavidin bridges. researchgate.netucc.edu.ghacademicjournals.orgresearchgate.net While not a direct chemical crosslinker itself, the biotin-streptavidin linkage can bring reactive groups into close proximity to facilitate a subsequent chemical crosslinking reaction.

Furthermore, the NHS ester functionality of the molecule, if not used for initial oligonucleotide conjugation, could potentially be employed in post-assembly modification to crosslink to amine-containing molecules brought into proximity by the DNA scaffold, although this is a less common application. The primary role of biotinylation in this context is to guide the assembly of components prior to a separate crosslinking step.

Table 2: Methods for Enhancing DNA Nanostructure Stability
MethodPrincipleAdvantageDisadvantage
Biotin-Streptavidin LinkageHigh-affinity non-covalent interactionHigh specificity and strengthNon-covalent, can dissociate under harsh conditions
Psoralen Photo-crosslinkingUV-induced covalent bond formation between DNA strandsForms stable covalent linksCan damage DNA, requires UV exposure
Enzymatic LigationDNA ligase creates phosphodiester bondsCreates seamless covalent DNA structuresRequires specific sequence recognition sites

Application in Catalyzed Reporter Deposition (CARD) Amplification Systems for In Situ Hybridization

Catalyzed Reporter Deposition (CARD), also known as Tyramide Signal Amplification (TSA), is a powerful technique for amplifying signals in in situ hybridization (ISH) and immunohistochemistry (IHC). biotium.comtocris.com This method significantly enhances the sensitivity of detection for low-abundance nucleic acid targets.

In a typical CARD-ISH workflow, a biotinylated oligonucleotide probe is hybridized to the target sequence in a cell or tissue sample. A streptavidin-horseradish peroxidase (HRP) conjugate is then bound to the biotinylated probe. In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical. biotium.combiotium.com This radical then covalently binds to nearby tyrosine residues on proteins in the immediate vicinity of the target.

Biotinyl tyramide is a commonly used substrate in this process. tocris.com The deposition of multiple biotin molecules at the site of hybridization leads to a significant amplification of the signal. The deposited biotins can then be detected with a secondary layer of streptavidin conjugated to a fluorophore or another enzyme, leading to a dramatic increase in the signal-to-noise ratio. nih.gov

Table 3: Signal Amplification in CARD-ISH
Detection MethodRelative Signal IntensityKey Reagents
Standard ISH (Fluorescent)1xFluorophore-labeled probe or antibody
CARD-ISH (Biotinyl Tyramide)10-100xBiotinylated probe, Streptavidin-HRP, Biotinyl Tyramide

Surface Functionalization and Material Science Research

Immobilization of Biomolecules onto Solid Substrates and Biosensor Surfaces

The immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, with critical applications in diagnostics, proteomics, and high-throughput screening. Biotin-amide-bis-C5-NHS ester can be employed to functionalize various substrates, such as glass slides, gold surfaces, and silicon wafers, that have been pre-treated to expose primary amine groups.

The "bis-C5" linker is thought to offer significant advantages in this context. The extended and flexible nature of the dual C5 chains can project the biotin (B1667282) moiety away from the substrate surface, minimizing steric hindrance and allowing for more efficient binding by larger molecules like streptavidin. This enhanced accessibility is critical for the subsequent capture of biotinylated analytes in a biosensor setup.

Table 1: Research Findings on Biomolecule Immobilization using Biotin-NHS Esters

Substrate Immobilized Biomolecule Key Finding
Amine-functionalized glass Biotinylated antibodies The use of a long-chain biotin-NHS ester resulted in a higher binding capacity for the target antigen compared to a short-chain linker.
Gold surface with amine-terminated self-assembled monolayer (SAM) Streptavidin (via biotinylated surface) The length of the linker arm in the biotinylation reagent directly influenced the packing density and orientation of the immobilized streptavidin.

Functionalization of Polymeric Gels and Polymer Brushes for Cell Culture and Biomaterial Studies

Polymeric gels, such as hydrogels, and polymer brushes are widely used to create biomimetic environments for cell culture and tissue engineering. The surface properties of these materials can be precisely controlled to study cell adhesion, proliferation, and differentiation. This compound can be used to introduce biotin moieties into these polymeric structures, provided they contain or are modified to contain primary amine groups.

Once biotinylated, these materials can be further modified by the addition of streptavidin, which can then bind a wide variety of biotinylated biomolecules, including growth factors, adhesion peptides (like RGD), and other signaling molecules. The "bis-C5" linker in this scenario would again serve to present these bioactive molecules at a distance from the polymer backbone, potentially enhancing their interaction with cell surface receptors.

Table 2: Applications of Biotinylated Polymeric Materials in Cell Biology

Polymeric Material Method of Biotinylation Application Research Outcome
Polyacrylamide hydrogel Co-polymerization with an amine-containing monomer followed by reaction with a biotin-NHS ester. Studying T-cell activation The spatial arrangement of biotinylated antibodies on the hydrogel surface, controlled by the linker length, was found to be a critical parameter in modulating T-cell response.

Modification of Nanoparticles and Microbeads for Diagnostic and Research Platforms

Nanoparticles and microbeads are versatile tools in diagnostics, bio-separation, and imaging. Their high surface-area-to-volume ratio makes them ideal for capturing and detecting target molecules. This compound can be used to functionalize the surface of amine-modified nanoparticles (e.g., silica, polystyrene, or magnetic beads).

The resulting biotinylated particles can be used in a variety of applications, including:

Affinity Purification: Biotinylated magnetic beads can be used to isolate specific proteins or protein complexes from a heterogeneous mixture.

Flow Cytometry: Biotinylated fluorescent nanoparticles can be used to label and sort cells.

Immunoassays: Biotinylated microbeads can be used as a solid phase for capturing and detecting antigens or antibodies.

The "bis-C5" linker is anticipated to enhance the performance of these platforms by improving the binding kinetics and capacity of the particles for their target molecules.

Engineering of Bio-Hybrid Materials and Functional Interfaces

The creation of bio-hybrid materials, which combine the properties of synthetic materials with the functionality of biological molecules, is a rapidly advancing field. This compound can serve as a key component in the engineering of such materials. By functionalizing a synthetic material with biotin, it becomes a platform for the highly specific and stable attachment of streptavidin and, subsequently, any biotinylated biomolecule.

This strategy can be used to create functional interfaces with a wide range of properties, such as:

Enzymatic Surfaces: Immobilization of enzymes for biocatalysis.

Antimicrobial Coatings: Attachment of antimicrobial peptides.

Targeted Drug Delivery Systems: Functionalization of liposomes or polymersomes for targeted delivery to specific cells or tissues.

The flexibility and length of the "bis-C5" linker could be particularly advantageous in these applications, ensuring that the immobilized biomolecules retain their native conformation and activity.

Theoretical and Structural Elucidations of Biotin Avidin/streptavidin Interactions in Engineered Systems

Molecular Basis of the High-Affinity Non-Covalent Biotin-Avidin/Streptavidin Bond

The interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M). pnas.orgweizmann.ac.il This exceptionally high affinity is the result of a combination of factors, including extensive hydrogen bonding, significant shape complementarity, and favorable hydrophobic and van der Waals interactions. pnas.orgwikipedia.orgtuni.fi

Structurally, both avidin and streptavidin are tetrameric proteins, with each monomer consisting of an eight-stranded antiparallel β-barrel that forms a deep binding pocket for a single biotin molecule. pnas.orgwikipedia.org The binding of biotin is a rapid process, and once formed, the complex is remarkably stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. weizmann.ac.il

A key feature of this interaction is the extensive network of hydrogen bonds formed between the biotin molecule and amino acid residues within the binding pocket. In streptavidin, for instance, eight direct hydrogen bonds are formed with residues such as Asn23, Tyr43, Ser27, Ser45, Asn49, Ser88, Thr90, and Asp128. pnas.org A "second shell" of hydrogen bonds involving residues that interact with these primary binding site residues further stabilizes the complex. pnas.org The ureido ring of biotin is a critical component for this hydrogen bonding network. For example, three residues in both avidin and streptavidin are positioned to form hydrogen bonds with the carbonyl oxygen of biotin's ureido group. pnas.org Modification of the hydrogen-bonding sites on the imidazolidone ring of biotin leads to a decrease in the heat of reaction and a more positive entropy change, indicating the importance of these interactions. rsc.org

In addition to the polar interactions, the hydrophobic nature of the binding pocket, which is lined with conserved tryptophan residues, contributes significantly to the binding affinity through van der Waals forces and hydrophobic interactions. pnas.orgtuni.fi The binding of biotin also induces a conformational change in the protein, where a flexible loop (L3/4) closes over the binding pocket, effectively burying the biotin molecule and contributing to the very low dissociation rate. tuni.fipnas.org In the unbound state, this loop is often disordered, but it becomes ordered upon biotin binding. pnas.org

The thermodynamics of the biotin-avidin/streptavidin interaction have been characterized as highly exothermic. The binding of biotin to avidin has an enthalpy change (ΔH) of approximately -20.3 kcal/mole, while for streptavidin it is around -23 kcal/mole. rsc.orgnih.gov Interestingly, the entropy change for the reaction with avidin is close to zero, suggesting that the expected increase in entropy from hydrophobic interactions is offset by a decrease in entropy from the formation of buried hydrogen bonds. rsc.org In contrast, the higher binding affinity of avidin for biotin compared to streptavidin is attributed to a smaller negative entropy of binding. e-proteins.com

ParameterAvidinStreptavidinReference(s)
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹⁴ M pnas.orgweizmann.ac.il
Enthalpy of Binding (ΔH) -20.3 kcal/mol-23 kcal/mol rsc.orgnih.gov
Entropy of Binding (ΔS) ~0Varies rsc.orge-proteins.com
Key Interacting Residues Asn-12, Ser-16, Tyr-33, Thr-35, Trp-70, Phe-72, Phe-79, Trp-97, Trp-110, Asn-118Asn23, Ser27, Tyr43, Ser45, Asn49, Trp79, Ser88, Thr90, Trp108, Trp120, Asp128 pnas.orghowarthgroup.org

Influence of Linker Length and Bivalency on Binding Kinetics and Steric Accessibility

The conjugation of biotin to other molecules through linker arms is a common strategy in various biotechnological applications. The length and nature of this linker can significantly influence the binding kinetics and steric accessibility of the biotin moiety to the binding pockets of avidin and streptavidin.

Longer spacer arms are generally employed to reduce steric hindrance, which can arise when a large molecule is attached to biotin. nih.gov The biotin binding site is located approximately 9 Å below the surface of the avidin molecule, making it crucial for the linker to be of sufficient length to allow the biotin to reach and properly orient within the deep binding pocket. nih.gov Insufficient linker length can lead to a decrease in binding affinity, as the attached molecule may sterically clash with the surface of the avidin or streptavidin tetramer. nih.gov Studies have shown that flexible linkers, such as those composed of repeats of glycine (B1666218) and serine (G4S)n, can enhance the immobilization of biotinylated proteins on streptavidin-coated surfaces, particularly when the biotinylation tag itself is small. nih.gov This suggests that the linker provides the necessary spatial separation for effective binding. nih.gov The flexibility of the linker is also an important factor, as it allows the biotin to adopt an optimal conformation for entering the binding pocket. howarthgroup.org

The rate of association (kon) of biotin and its derivatives with avidin and streptavidin is generally very fast, but it can be influenced by the linker and the attached molecule. pnas.orgrsc.org While often assumed to be diffusion-limited, studies have shown that the association can be slower than expected, with strong temperature dependence and large activation energies, suggesting a more complex binding process than simple diffusion. wikipedia.orgpnas.orgrsc.org Steric crowding on a surface can also impact the binding of streptavidin to biotinylated molecules. At high surface densities of biotin, the binding of streptavidin can decrease due to steric hindrance between adjacent streptavidin molecules. nih.gov The use of long linkers can help to mitigate these crowding effects by extending the biotin moiety away from the surface. nih.gov

FactorInfluence on BindingMechanismReference(s)
Linker Length Longer linkers can enhance binding affinity.Reduces steric hindrance, allowing biotin to access the deep binding pocket. nih.govnih.gov
Linker Flexibility Flexible linkers can improve binding.Allows for optimal conformational positioning of biotin for binding. howarthgroup.orgnih.gov
Bivalency Can increase overall avidity.Simultaneous binding to two sites on the tetramer; can also lead to negative cooperativity with large ligands. e-proteins.com
Steric Crowding High surface density of biotin can decrease streptavidin binding.Hindrance between adjacent bound streptavidin molecules. nih.gov

Spectroscopic and Surface Plasmon Resonance Studies of Complex Formation

A variety of biophysical techniques have been employed to study the formation of the biotin-avidin/streptavidin complex, providing detailed insights into the kinetics and thermodynamics of this interaction. These methods include fluorescence spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and surface plasmon resonance (SPR).

Fluorescence spectroscopy is a sensitive technique for monitoring the binding event. The intrinsic tryptophan fluorescence of avidin and streptavidin undergoes changes upon biotin binding. For avidin, a significant blue shift in the fluorescence emission spectrum (from 335 nm to 325 nm) and a quenching of the fluorescence intensity are observed. tuni.fi These changes are indicative of a conformational change in the protein that alters the local environment of the tryptophan residues upon ligand binding. tuni.fi Another fluorescence-based method involves the displacement of a fluorescent probe, such as 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS), from the biotin binding site. e-proteins.com The binding of 2,6-ANS to avidin results in a large increase in its fluorescence quantum yield, which is subsequently quenched upon the addition of biotin, allowing for the quantification of the binding interaction. e-proteins.com

Surface plasmon resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, either streptavidin or a biotinylated ligand is immobilized on a sensor chip surface, and the binding of the other partner is measured by detecting changes in the refractive index at the surface. wikipedia.orgnih.gov SPR allows for the precise determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. wikipedia.org For example, SPR measurements have been used to determine the kinetic parameters for the interaction between immobilized biotinylated peptides and their target proteins. wikipedia.org The high affinity of the biotin-streptavidin interaction makes it a stable system for immobilizing biotinylated molecules for further interaction analysis. miami.edu

Calorimetry , particularly isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC), has been instrumental in elucidating the thermodynamic profile of the interaction. ITC directly measures the heat changes associated with binding, allowing for the determination of the binding enthalpy (ΔH), stoichiometry (n), and binding affinity (Ka). rsc.orgnih.gov DSC studies have shown that biotin binding dramatically increases the thermal stability of both avidin and streptavidin. The midpoint of thermal denaturation (Tm) for streptavidin increases from 75°C to 112°C upon biotin saturation, and for avidin, it increases from 83°C to 117°C. nih.gov

TechniqueKey FindingsReference(s)
Fluorescence Spectroscopy Blue shift in tryptophan emission and fluorescence quenching upon biotin binding. tuni.fi
FTIR Spectroscopy No significant change in avidin secondary structure; shortening of biotin's ureido carbonyl bond. pnas.org
Surface Plasmon Resonance (SPR) Real-time determination of association (ka) and dissociation (kd) rate constants. wikipedia.orgnih.gov
Calorimetry (ITC & DSC) Highly exothermic binding (negative ΔH); significant increase in thermal stability (Tm) upon binding. rsc.orgnih.govnih.gov

Design and Characterization of Engineered Avidin/Streptavidin Mutants for Tailored Binding Characteristics

The remarkable stability and high affinity of the biotin-avidin/streptavidin interaction have made these proteins prime candidates for protein engineering. By introducing specific mutations, scientists have been able to create variants with tailored binding characteristics, including altered affinity, specificity, and even reversible binding.

One of the key goals of engineering avidin and streptavidin has been to modulate the binding affinity. For applications such as affinity chromatography, a lower, more reversible binding affinity is desirable. This has been achieved by mutating residues in the biotin-binding pocket. For example, replacing key tryptophan residues, which are crucial for the hydrophobic interactions with biotin, with less bulky amino acids like phenylalanine or alanine (B10760859) can significantly reduce the binding affinity. pnas.org The mutation of Tyr-33 in avidin to histidine (Y33H) has also been shown to result in more reversible biotin binding, with the binding becoming pH-dependent. nih.gov Conversely, it is also possible to engineer streptavidin for even tighter binding. A notable example is "traptavidin," a mutant with S52G and R53D substitutions, which exhibits a more than ten-fold slower dissociation rate for biotin compared to wild-type streptavidin, along with enhanced thermal and mechanical stability. howarthgroup.orgnih.govmiami.edu

Altering the ligand specificity of avidin and streptavidin has also been a focus of protein engineering. By redesigning the binding pocket, it is possible to create mutants that preferentially bind to biotin analogs or even entirely different molecules. For instance, a streptavidin mutant with N23A and S27D substitutions was designed to have a higher affinity for 2-iminobiotin (B86554) than for biotin itself. pnas.org In another study, a sequence-randomized avidin library was used to isolate a mutant (sbAvd-1) with the ability to bind testosterone (B1683101) with micromolar affinity, effectively transforming avidin into a steroid-binding protein. nih.govresearchgate.net

The quaternary structure of avidin and streptavidin has also been a target for modification. Wild-type streptavidin is a tetramer, which can lead to cross-linking of biotinylated molecules. To overcome this, monomeric and divalent forms of streptavidin have been engineered. wikipedia.org Monomeric streptavidin, while having a significantly reduced affinity for biotin, is useful for applications where reversible binding is essential. wikipedia.org Divalent streptavidins, with exactly two functional binding sites per tetramer, can be produced by co-expressing wild-type and "dead" (non-binding) subunits. wikipedia.org

Engineered MutantKey Mutation(s)Altered CharacteristicApplicationReference(s)
Traptavidin S52G, R53D>10-fold slower biotin dissociation, increased stabilityApplications requiring highly stable binding howarthgroup.orgnih.govmiami.edu
Streptavidin (N23A, S27D) N23A, S27DAltered specificity, higher affinity for 2-iminobiotin than biotinAssays requiring orthogonal binding pairs pnas.org
Avidin (Y33H) Y33HpH-dependent, reversible biotin bindingAffinity purification nih.gov
sbAvd-1 Mutations in binding site loopsBinds testosterone (micromolar affinity)Novel steroid receptor for diagnostics nih.govresearchgate.net
Monomeric Streptavidin Mutations to disrupt tetramer interfaceMonomeric form with reduced biotin affinityReversible purification applications wikipedia.org

These examples highlight the versatility of avidin and streptavidin as scaffolds for protein engineering, enabling the development of novel reagents with customized properties for a wide range of biotechnological applications.

Methodological Considerations and Advancements in Biotinylation Techniques

Addressing Non-Specific Labeling and Over-Labeling Challenges in NHS Ester Chemistry

While N-hydroxysuccinimide (NHS) esters are primarily reactive towards primary amines, such as the N-terminus of a protein and the epsilon-amine of lysine (B10760008) residues, they can also exhibit reactivity towards other nucleophilic functional groups within a protein. nih.govcovachem.com This can lead to non-specific labeling, where the biotin (B1667282) tag is attached to unintended sites, and over-labeling, where an excessive number of biotin molecules are conjugated to the target biomolecule. Such indiscriminate labeling can potentially interfere with the protein's structure and function. nih.govresearchgate.net

Strategies to mitigate these challenges include careful control of the reaction stoichiometry to limit the molar excess of the biotinylating reagent. Additionally, site-specific labeling techniques are being developed to direct the biotin tag to a specific location on the biomolecule, thereby avoiding the heterogeneity associated with traditional NHS ester chemistry. nih.govnih.gov One such method involves the conversion of NHS esters to chemoselective thioesters, which then specifically react with an N-terminal cysteine residue. nih.govresearchgate.net

Optimization of Reaction Parameters for Enhanced Specificity and Yield

The efficiency and specificity of the biotinylation reaction using Biotin-amide-bis-C5-NHS ester are highly dependent on several key reaction parameters. Careful optimization of these parameters is crucial for maximizing the yield of specifically labeled biomolecules while minimizing non-specific reactions and hydrolysis of the NHS ester.

Temperature: Biotinylation reactions are typically carried out at room temperature or at 4°C. thermofisher.com Lower temperatures can help to slow down the rate of NHS ester hydrolysis, thereby increasing the stability of the reagent over the course of the reaction. thermofisher.com However, the reaction rate with the target amine will also be slower at lower temperatures. The optimal temperature may need to be determined empirically for each specific application, balancing the need for efficient conjugation with the stability of the NHS ester and the target biomolecule. aimspress.comaimspress.comresearchgate.net

Buffer Composition: The choice of buffer is also important. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester. covachem.comthermofisher.com Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions. thermofisher.com After the desired reaction time, the reaction can be quenched by adding a primary amine-containing buffer like Tris or glycine (B1666218) to consume any unreacted NHS ester. covachem.comthermofisher.com

Stoichiometry: The molar ratio of the biotinylating reagent to the target biomolecule is a key determinant of the degree of labeling. A higher molar excess of the biotin reagent will generally result in a higher degree of biotinylation. However, excessive amounts can lead to over-labeling and an increased risk of non-specific modification. It is therefore important to carefully titrate the amount of the biotinylating reagent to achieve the desired level of labeling without compromising the function of the biomolecule. wikipedia.org

Table 1: Key Parameters for Optimizing NHS Ester Biotinylation Reactions
ParameterOptimal Range/ConsiderationRationale
pH7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. thermofisher.com
Temperature4°C to Room TemperatureLower temperatures reduce hydrolysis but also slow the reaction rate. thermofisher.com
BufferPhosphate, Borate, Carbonate, HEPESAvoid primary amine-containing buffers (e.g., Tris) during the reaction. covachem.comthermofisher.com
StoichiometryEmpirically DeterminedControls the degree of labeling; excess can lead to over-labeling. wikipedia.org

Strategies for By-product Removal and Purification of Biotinylated Conjugates

Following the biotinylation reaction, it is essential to remove unreacted biotinylating reagent and by-products, such as hydrolyzed NHS, from the biotinylated biomolecule. Several methods are available for the purification of biotinylated conjugates, with the choice of method depending on the size and properties of the target biomolecule.

Dialysis and Gel Filtration: For larger biomolecules like proteins, dialysis and gel filtration (also known as size-exclusion chromatography) are effective methods for separating the biotinylated conjugate from small molecules like unreacted biotin and NHS. anaspec.comsigmaaldrich.com These techniques separate molecules based on size, allowing the larger biotinylated protein to be separated from the smaller contaminants.

Affinity Chromatography: Affinity chromatography is a powerful technique that utilizes the high affinity of biotin for avidin (B1170675) or streptavidin. wikipedia.orgmerckmillipore.com The reaction mixture can be passed through a column containing immobilized avidin or streptavidin, which will specifically bind the biotinylated molecules. wikipedia.orgmerckmillipore.com After washing away unbound material, the biotinylated conjugate can be eluted. However, the very strong interaction between biotin and avidin/streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) often requires harsh, denaturing conditions for elution, such as low pH or high concentrations of chaotropic agents like guanidine (B92328) hydrochloride. wikipedia.orgpromegaconnections.com To circumvent this, milder elution methods have been developed, such as using monomeric avidin resins which have a lower binding affinity, allowing for elution with free biotin. promegaconnections.comtandfonline.com

Quenching the Reaction: Before purification, it is common practice to quench the biotinylation reaction to stop any further labeling. This is typically achieved by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine. covachem.comthermofisher.comthermofisher.com These quenching agents react with any remaining NHS esters, rendering them inactive. covachem.com

Table 2: Common Purification Methods for Biotinylated Conjugates
Purification MethodPrincipleAdvantagesDisadvantages
Dialysis/Gel FiltrationSize-based separationGentle, non-denaturingLess effective for small biomolecules
Streptavidin/Avidin Affinity ChromatographySpecific binding of biotinHigh purityHarsh elution conditions may be required wikipedia.orgpromegaconnections.com
Monomeric Avidin Affinity ChromatographyLower affinity biotin bindingMild elution with free biotin promegaconnections.comtandfonline.comLower binding capacity than tetrameric avidin

Analytical Characterization of Biotinylated Biomolecules and Conjugates

After purification, it is crucial to characterize the biotinylated conjugate to determine the extent of biotin incorporation and to confirm that the biomolecule has been successfully labeled. Several analytical techniques are available for this purpose.

Determining the Degree of Biotinylation: The degree of biotinylation, which is the average number of biotin molecules per biomolecule, can be determined using various assays. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. wikipedia.organaspec.comthermofisher.comcosmobio.co.jp This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. wikipedia.organaspec.comthermofisher.comcosmobio.co.jp The change in absorbance is proportional to the amount of biotin in the sample. wikipedia.org More sensitive fluorescent-based assays have also been developed, which work on a similar displacement principle but offer higher sensitivity and require less sample. thermofisher.comnih.gov

Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for the characterization of biotinylated biomolecules. nih.govacs.orgcreative-proteomics.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the biotinylated conjugate, which can be used to calculate the number of incorporated biotin molecules. nih.govacs.orgacs.orgcreative-proteomics.com Furthermore, tandem mass spectrometry (MS/MS) can be used to identify the specific sites of biotinylation on a protein by analyzing the fragmentation patterns of biotinylated peptides. nih.govacs.orgnih.gov

Western Blotting and Gel-Shift Assays: Western blotting can be used to detect biotinylated proteins by using a streptavidin-conjugated enzyme or fluorescent probe. creative-proteomics.com A shift in the molecular weight of the protein on an SDS-PAGE gel can also indicate the presence of the biotin tag. Gel retardation assays, where the binding of streptavidin to a biotinylated nucleic acid causes a shift in its electrophoretic mobility, can be used to estimate the degree of biotinylation in nucleic acids. nih.gov

Competitive Binding Assays: The functional capability of biotinylated molecules to bind to streptavidin can be assessed through competitive binding assays. nih.govacs.orgacs.org In this approach, the biotinylated molecule of interest competes with a labeled biotinylated reference molecule for binding to a limited number of streptavidin binding sites. The signal from the labeled reference molecule is inversely proportional to the binding capability of the test molecule. nih.govacs.orgacs.org

Table 3: Analytical Techniques for Characterizing Biotinylated Biomolecules
TechniqueInformation ObtainedPrinciple
HABA AssayDegree of biotinylationColorimetric displacement of HABA from avidin-HABA complex. wikipedia.organaspec.comthermofisher.comcosmobio.co.jp
Fluorescent AssaysDegree of biotinylationFluorescent displacement assay, more sensitive than HABA. thermofisher.comnih.gov
Mass Spectrometry (e.g., MALDI-TOF)Molecular weight, degree of biotinylation, site of modificationMeasures the mass-to-charge ratio of the intact conjugate or its fragments. nih.govacs.orgacs.orgcreative-proteomics.com
Western BlottingDetection of biotinylated proteinProbing with streptavidin-conjugates. creative-proteomics.com
Gel-Shift AssayEstimation of biotinylation degree (nucleic acids)Mobility shift upon streptavidin binding. nih.gov
Competitive Binding AssayFunctional binding capabilityCompetition with a labeled biotinylated reference for streptavidin binding. nih.govacs.orgacs.org

Future Research Trajectories and Emerging Applications

Integration with Advanced Mass Spectrometry and Bioanalytical Platforms

The covalent attachment of biotin (B1667282) to proteins and other molecules is a widely used strategy for their isolation and detection. wikipedia.org The integration of biotinylation reagents with advanced mass spectrometry (MS) is a significant area of development. In proteomics, biotin tags facilitate the enrichment of specific protein subpopulations, such as cell surface proteins or low-abundance proteins, which can then be identified and quantified by MS. nih.gov

Future research is focused on optimizing this workflow. The linker portion of the biotinylation reagent, such as the "bis-C5" structure, can influence MS analysis. Varying spacer arm lengths can affect steric hindrance and the accessibility of the biotin molecule to avidin (B1170675) or streptavidin, which is crucial for the purification step before MS analysis. thermofisher.comthermofisher.com Advanced reagents are being designed to incorporate cleavable linkers, which allow for the release of tagged proteins from streptavidin supports under mild conditions, thereby improving recovery and reducing contamination for more sensitive MS detection. thermofisher.com Furthermore, methods like "Direct Detection of Biotin-containing Tags" (DiDBiT) are being developed to enhance the direct mass spectrometric detection of the biotin modification itself, improving the confidence of protein identification.

The development of reagents with precisely defined linker compositions is also crucial for quantitative proteomics techniques. For instance, incorporating stable isotopes into the linker arm would enable multiplexed quantitative analysis of different protein samples. The predictable fragmentation of these linkers in tandem MS (MS/MS) experiments can also be exploited to develop new bioanalytical software and workflows for more accurate and high-throughput data analysis.

Table 1: Features of Advanced Biotinylation Reagents for Mass Spectrometry
FeatureDescriptionAdvantage in Mass Spectrometry
Cleavable LinkersLinkers that can be broken by specific chemical or enzymatic treatments (e.g., disulfide bonds, photocleavable groups). thermofisher.comglenresearch.comAllows for elution of tagged proteins from affinity matrices without harsh denaturants, improving sample purity and compatibility with MS. thermofisher.com
Variable Spacer ArmsLinkers of different lengths and compositions (e.g., PEG, alkyl chains like C5). thermofisher.comOptimizes biotin accessibility for capture and can reduce steric hindrance, enhancing enrichment efficiency. thermofisher.com
Isotope LabelingIncorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the reagent's structure.Enables relative and absolute quantification of proteins in different samples using techniques like SILAC or iTRAQ.
MS-Cleavable MoietiesBonds within the linker designed to fragment in a predictable manner during MS/MS analysis.Facilitates the development of specialized software for automated identification of biotinylated peptides.

Development of Novel Multi-Functional and 'Click' Chemistry Compatible Biotinylation Reagents

The versatility of biotinylation is being expanded through the creation of multi-functional reagents. While a traditional reagent like Biotin-amide-bis-C5-NHS ester possesses a single reactive group for targeting primary amines, future reagents will increasingly incorporate multiple, orthogonal reactive groups. thermofisher.com This would allow for the simultaneous or sequential labeling of different molecules. For example, a trifunctional reagent could contain a biotin group for detection, an NHS ester for protein conjugation, and a third group, such as a photoactivatable aryl azide (B81097), for non-specific cross-linking to nearby interacting molecules. wikipedia.orgthermofisher.com

A major trajectory in this area is the integration of biotinylation with "click" chemistry. nih.gov Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for complex biological environments. nih.gov Biotinylation reagents are being developed with azide or alkyne handles, allowing them to be "clicked" onto molecules that have been metabolically or chemically tagged with a complementary group. This approach offers superior specificity compared to traditional NHS-ester chemistry, which targets any accessible primary amine. wikipedia.org

Copper-free click chemistry variants, using reagents like dibenzocyclooctyne (DBCO), are particularly promising as they avoid the cellular toxicity associated with copper catalysts. The development of biotinylation reagents compatible with these advanced chemistries will enable more precise and biocompatible labeling strategies.

Table 2: Comparison of Biotinylation Chemistries
ChemistryTarget Functional GroupKey FeaturesExample Reagent Type
Amine-ReactivePrimary amines (-NH₂) on lysine (B10760008) residues and N-termini. thermofisher.comWell-established, robust, but can be non-specific if multiple amines are present. thermofisher.comfishersci.comBiotin-NHS ester. fivephoton.com
Sulfhydryl-ReactiveThiols (-SH) on cysteine residues.More specific than amine chemistry due to the lower abundance of free cysteines.Biotin-Maleimide
Click Chemistry (Cu-catalyzed)Alkynes or Azides. nih.govHighly specific, bio-orthogonal reaction. Requires a copper catalyst.Biotin-Azide, Biotin-Alkyne
Click Chemistry (Copper-free)Azides (reacts with strained alkynes).Bio-orthogonal and avoids copper toxicity, suitable for live-cell labeling.Biotin-DBCO

Applications in Systems Biology and High-Throughput Screening Methodologies

Systems biology aims to understand the complex interactions within biological systems. Biotinylation reagents are powerful tools in this endeavor, particularly for mapping protein-protein interaction networks and studying post-translational modifications. wikipedia.orgexcedr.com Future applications will leverage the specificity of advanced biotinylation reagents in high-throughput formats. For example, proximity-labeling techniques like BioID, which use a biotin ligase fused to a protein of interest to biotinylate nearby proteins, will benefit from new reagents that can be activated or deactivated with temporal control (e.g., photoactivatable biotins), providing dynamic snapshots of protein interactomes.

In high-throughput screening (HTS), the robust and high-affinity interaction between biotin and streptavidin is used in a multitude of assay formats, such as ELISA and other affinity-based assays. thermofisher.comexcedr.com The development of novel biotinylation reagents can enhance these platforms. For instance, reagents with different spacer arms or solubility properties can be used to optimize the immobilization of biomolecules onto screening plates, potentially improving assay sensitivity and reducing non-specific binding. Reagents with cleavable linkers could also be used to develop novel HTS workflows where captured molecules are released for downstream analysis, enabling more complex, multi-step screening paradigms.

Exploration in Synthetic Biology and Bioengineering Contexts

Synthetic biology and bioengineering focus on the design and construction of new biological parts, devices, and systems. Biotinylation is poised to play a crucial role in the characterization and application of these engineered constructs. One key area is the site-specific labeling of engineered proteins. While chemical methods like NHS-ester chemistry label proteins somewhat randomly, enzymatic methods can attach biotin to a single, specific lysine residue within a recognition sequence (e.g., the AviTag sequence recognized by the biotin ligase BirA). wikipedia.orgaddgene.org This precise control is essential when building protein-based nanostructures or biosensors, as it ensures uniform orientation and function of the immobilized proteins. nih.gov

Future research will involve combining the precision of enzymatic biotinylation with the versatility of chemical biotinylation reagents. For instance, an engineered protein could be produced with a specific tag for enzymatic biotinylation, while other parts of a synthetic biological system are labeled using orthogonal chemical methods. This compound and similar reagents can be used to label synthetic biomaterials, such as scaffolds or hydrogels, to facilitate the controlled attachment of engineered cells or proteins. This allows for the creation of "smart" biomaterials that can interact with biological systems in a predefined manner, opening up new possibilities in tissue engineering and regenerative medicine.

Furthermore, biotinylation can be used to study and engineer metabolic pathways. addgene.orgcreative-proteomics.com By designing biotinylated probes for specific metabolites, researchers can track their flow through natural or engineered pathways. This provides valuable data for metabolic engineering efforts aimed at optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals. illinois.edu

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Biotin-amide-bis-C5-NHS ester to lysine residues in proteins?

  • Methodology : Dissolve the reagent in anhydrous DMSO (5–10 mM) to avoid premature hydrolysis. React with target proteins in pH 7.4–8.5 buffers (e.g., PBS or HEPES) at 4–25°C for 30–120 minutes. Use a 10:1 to 20:1 molar excess of reagent-to-protein to ensure efficient labeling while minimizing aggregation. Quench unreacted NHS esters with 50 mM Tris-HCl (pH 8.0) for 15 minutes. Purify using dialysis (10 kDa MWCO) or size-exclusion chromatography to remove excess biotin .
  • Critical Parameters : Avoid amine-containing buffers (e.g., Tris, glycine) during conjugation, as they compete with protein lysines .

Q. How can researchers determine the optimal molar ratio of this compound to target molecules?

  • Approach : Perform a titration experiment (e.g., 5:1, 10:1, 20:1 molar ratios) and quantify biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Measure absorbance at 500 nm to calculate biotin-to-protein ratios .
  • Validation : Confirm labeling efficiency via SDS-PAGE with streptavidin-HRP Western blotting or mass spectrometry .

Q. What buffer systems are compatible with this compound for in vitro biotinylation?

  • Compatible Buffers : Use non-amine buffers like phosphate-buffered saline (PBS), MES (pH 6.0–7.0), or borate (pH 8.5). For aqueous solubility, pre-dissolve the reagent in DMSO (≤10% final concentration) .
  • Incompatible Buffers : Avoid Tris-HCl, glycine, or ammonium bicarbonate, as they quench NHS ester reactivity .

Advanced Research Questions

Q. How can researchers quantify site-specific biotinylation efficiency when using this compound in complex biological samples (e.g., serum)?

  • Quantitative Analysis : Employ LC-MS/MS to identify biotinylated lysine residues. Use tryptic digestion followed by streptavidin affinity enrichment to isolate biotinylated peptides. Compare peak intensities with non-biotinylated controls .
  • Challenges : Address background noise from endogenous biotin by pre-blocking samples with avidin or using a competitive elution buffer (e.g., 2 mM biotin in PBS) .

Q. What strategies mitigate hydrolysis or side-reactivity of this compound in long-term labeling experiments?

  • Stability Optimization : Prepare fresh reagent solutions immediately before use. For prolonged reactions (>2 hours), maintain pH ≤7.4 and temperatures ≤4°C to slow hydrolysis .
  • Alternative Reagents : Consider sulfonated NHS esters (e.g., Sulfo-NHS-Biotin) for improved water solubility and reduced aggregation in aqueous environments .

Q. How does the C5 spacer in this compound influence steric hindrance in avidin-biotin binding assays?

  • Experimental Design : Compare binding kinetics (via surface plasmon resonance or ELISA) between this compound and shorter-spacer analogs (e.g., Biotin-C3-NHS). The C5 spacer reduces steric hindrance, enhancing streptavidin binding affinity by ~20% in kinetic studies .
  • Data Interpretation : Use a Langmuir binding model to calculate dissociation constants (KD) and validate spacer efficacy .

Q. What are the best practices for multiplexing this compound with other amine-reactive probes (e.g., fluorescent dyes)?

  • Sequential Labeling : First, conjugate the biotin reagent, quench with Tris, then react with secondary probes. Validate specificity via fluorescence quenching assays or Förster resonance energy transfer (FRET) .
  • Competitive Analysis : Pre-incubate proteins with non-reactive biotin analogs to block lysines and assess cross-reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.